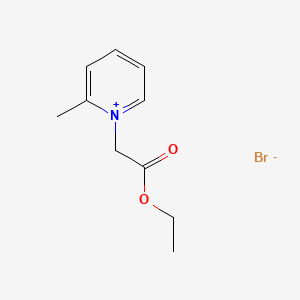![molecular formula C11H16O4 B7777820 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)
3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is known for its unique spiro structure, which includes four oxygen atoms forming a tetraoxaspiro ring system. This compound is also referred to as 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl .
Preparation Methods
The synthesis of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves the reaction of acrolein with pentaerythritol. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the spiro ring system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The vinyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactive vinyl groups and spiro structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its reactive vinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spiro structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane can be compared with other similar compounds such as:
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has similar structural features but differs in the position of vinyl groups.
Acrolein pentaerythritol bisacetal: Another related compound with similar reactivity but different applications.
Diallylidene pentaerythritol: Shares the spiro ring system but has different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific structural and reactive properties.
Properties
IUPAC Name |
3,9-bis(ethenyl)-1,5,7,11-tetraoxaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-5-12-11(13-6-9)14-7-10(4-2)8-15-11/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUKEHZVYZUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC2(OC1)OCC(CO2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
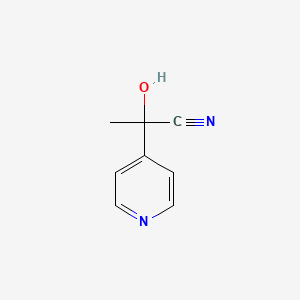
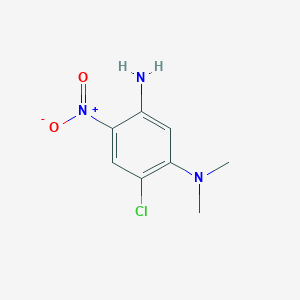
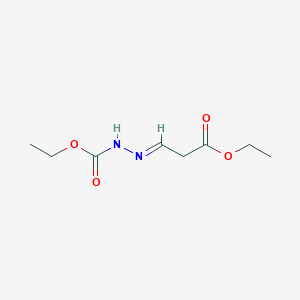
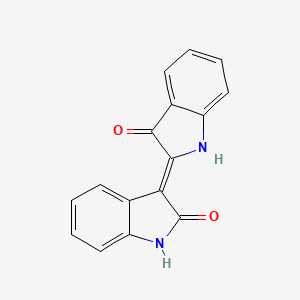
![1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)




![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)

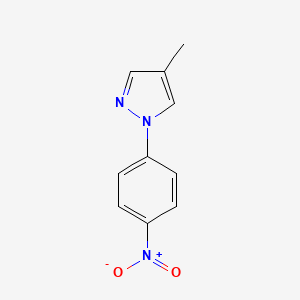
![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)
